PDE4B Inhibition: Structural Positioning within a Patented Chemotype
The compound is a member of a chemotype claimed in patent US 2019/0300546 A1 as a PDE4B inhibitor. While specific IC50 data for CAS 1421457-84-2 is not publicly disclosed, the patent establishes that compounds of Formula I, which encompasses this specific structure, are inhibitors of the PDE4B isoform [1]. This provides a foundation for its use as a selective chemical probe.
| Evidence Dimension | PDE4B Inhibition Potency |
|---|---|
| Target Compound Data | Not publicly available for this specific CAS number. |
| Comparator Or Baseline | Non-selective PDE4 inhibitor Rolipram; other patented Formula I compounds with disclosed IC50 values (not head-to-head with this compound). |
| Quantified Difference | Cannot be calculated from available data. |
| Conditions | PDE4 isozyme inhibition assays as described in US 2019/0300546 A1. |
Why This Matters
This positions the compound as a tool for studying PDE4B-dependent pathways, distinct from pan-PDE4 inhibitors like Rolipram, though direct selectivity data for this exact compound remains undisclosed.
- [1] US Patent Application US 2019/0300546 A1. 6,7-DIHYDRO-5H-PYRAZOLO[5,1-B][1,3]OXAZINE-2-CARBOXAMIDE COMPOUNDS. Published October 3, 2019. View Source
